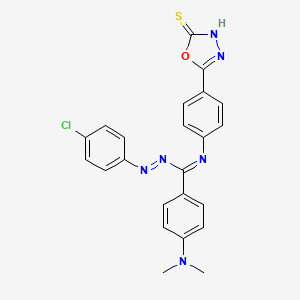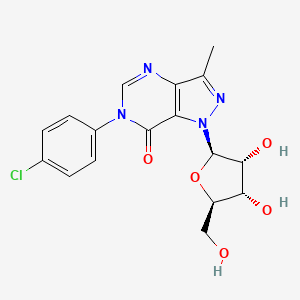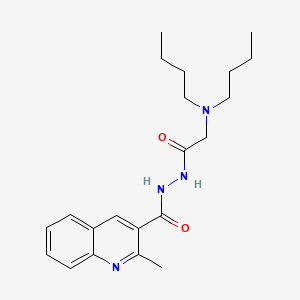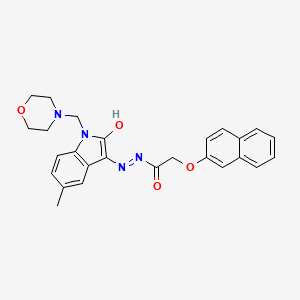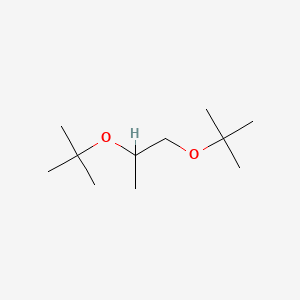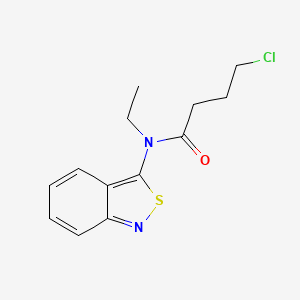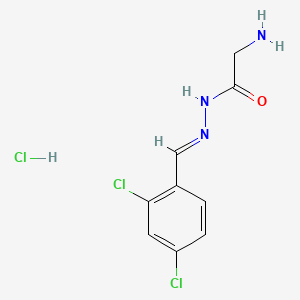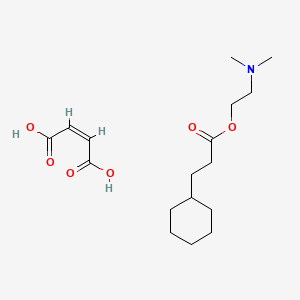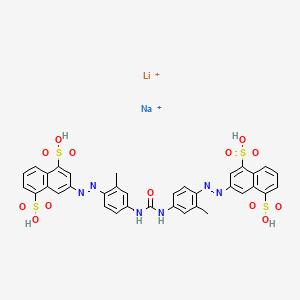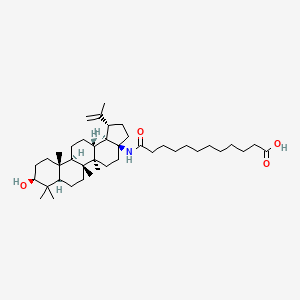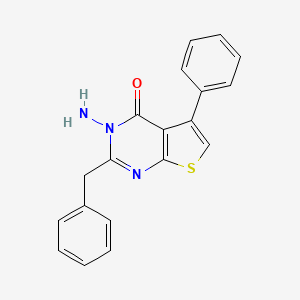
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno ring fused to a pyrimidine ring, makes it an interesting subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group at the desired position.
Substitution Reactions: Introduction of phenyl and phenylmethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- may include other thienopyrimidines with different substituents. Examples include:
- Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(methyl)-.
- Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(ethyl)-.
Uniqueness
The uniqueness of Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-5-phenyl-2-(phenylmethyl)- lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
120354-28-1 |
|---|---|
Molekularformel |
C19H15N3OS |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3-amino-2-benzyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c20-22-16(11-13-7-3-1-4-8-13)21-18-17(19(22)23)15(12-24-18)14-9-5-2-6-10-14/h1-10,12H,11,20H2 |
InChI-Schlüssel |
LOZJWPIFPRGRAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


